4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(Anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features both an aniline and a trifluoromethyl group. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable molecule in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of an aniline derivative with a trifluoromethyl ketone under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the pyrazolone ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature and pressure, ensuring consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
4-(Anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid
Major Products Formed
Oxidation: N-oxides of the pyrazolone ring.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aniline derivatives
Scientific Research Applications
4-(Anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials with enhanced properties such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the trifluoromethyl group.
4-(Anilinomethylene)-5-(chloromethyl)-2,4-dihydro-3H-pyrazol-3-one: Contains a chloromethyl group instead of a trifluoromethyl group.
4-(Anilinomethylene)-5-(bromomethyl)-2,4-dihydro-3H-pyrazol-3-one: Contains a bromomethyl group instead of a trifluoromethyl group
Uniqueness
The presence of the trifluoromethyl group in 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced pharmacokinetic profiles. These characteristics make it more effective in penetrating biological membranes and reaching intracellular targets compared to its non-fluorinated analogs .
Properties
IUPAC Name |
4-(phenyliminomethyl)-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-8(10(18)17-16-9)6-15-7-4-2-1-3-5-7/h1-6H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOQFEVHCSZIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(NNC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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